![molecular formula C16H24N4O3S B2399845 2-isopentyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251602-78-4](/img/structure/B2399845.png)
2-isopentyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-isopentyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a chemical compound . It has gained significant interest in scientific research due to its unique properties and potential applications.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives were synthesized and identified by (1)H NMR, single crystal X-ray diffraction, elemental analysis or HRMS .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, integration, scaling of the reflections, correction for Lorenz and polarization effects, and absorption corrections can be performed using programs like CrysAlis Red .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For instance, new potent glycogen synthase kinase-3 (GSK-3) inhibitors, 8-amino-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives, were designed by modeling, synthesized and evaluated in vitro .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, its molecular formula is C16H24N4O3S and its molecular weight is 352.45 g/mol.Applications De Recherche Scientifique
Triazole Derivatives in Scientific Research
Triazole derivatives, including 1,2,4-triazoles, are known for their wide range of biological activities and are of great interest in the development of new drugs. These compounds have been studied for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as their activity against several neglected diseases. The research on triazoles also emphasizes the need for new, more efficient preparation methods that consider green chemistry, energy saving, and sustainability. Additionally, the challenge of finding new prototypes for emerging diseases and drug-resistant bacteria is highlighted, underscoring the importance of triazole derivatives in addressing global health issues (Ferreira et al., 2013).
Piperidine Derivatives in Scientific Research
Piperidine derivatives have been identified for their therapeutic potential across a range of applications, including as CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. The flexibility of the piperidine scaffold allows for the development of molecules with significant pharmacological activity. The modifications to the substitution pattern on the piperidine nucleus can significantly influence the medicinal potential of the resultant molecules, indicating the broad potential of this entity in drug discovery (Rathi et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It’s known that kinase inhibitors like the aforementioned [1,2,4]triazolo[4,3-a]pyrazine derivatives work by binding to the kinase, thereby preventing it from phosphorylating other proteins and disrupting the signaling pathways .
Biochemical Pathways
This kinase is involved in several signaling pathways related to cell growth and survival, so its inhibition could disrupt these pathways and lead to anti-tumor effects .
Pharmacokinetics
It’s known that the compound is a white crystal, insoluble in water, and slightly soluble in acetic acid and benzene . These properties could affect its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Based on the potential inhibition of c-met kinase, it can be inferred that the compound may exhibit anti-tumor activity .
Action Environment
It’s known that the compound should be stored in a sealed, dry, cool, and ventilated environment , suggesting that factors such as humidity, temperature, and light could potentially affect its stability and efficacy.
Safety and Hazards
Orientations Futures
The future directions for this compound are promising. For instance, this new series of compounds may serve as a starting point for future antimalarial drug discovery programs . Additionally, the [1,2,4]Triazolo[4,3‐a]pyridine scaffold, which is part of this compound, is so far underexploited among the heme binding moieties .
Propriétés
IUPAC Name |
2-(3-methylbutyl)-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3S/c1-13(2)8-12-20-16(21)19-11-6-7-14(15(19)17-20)24(22,23)18-9-4-3-5-10-18/h6-7,11,13H,3-5,8-10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIGVKNNCQBOBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)N2C=CC=C(C2=N1)S(=O)(=O)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-isopentyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-chlorophenyl)amino]ethenyl]-N,N-diethylthiophene-2-sulfonamide](/img/structure/B2399762.png)

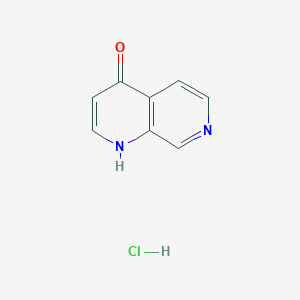
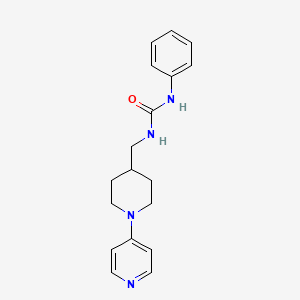

![N-methyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2399771.png)
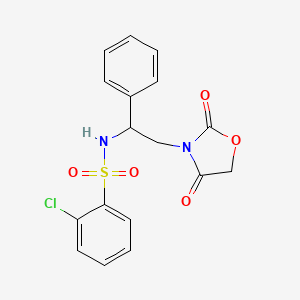

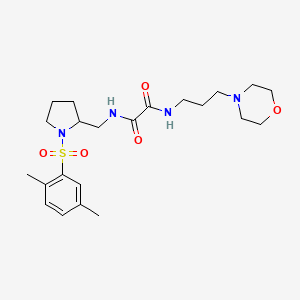
![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2399779.png)
![Tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2399781.png)
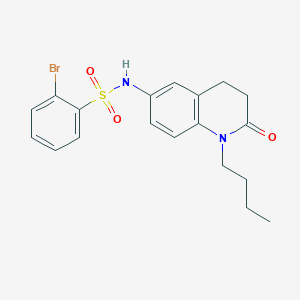
![N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2399783.png)
